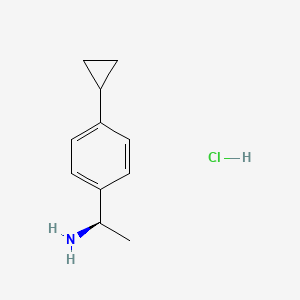
(r)-1-(4-Cyclopropylphenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to the phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Ethanamine Moiety: The ethanamine moiety is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride often employs continuous flow reactors to enhance reaction efficiency and yield. The use of chiral catalysts and ligands ensures the enantioselectivity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylphenyl ketones or aldehydes.
Reduction: Formation of cyclopropylphenyl primary or secondary amines.
Substitution: Formation of various substituted cyclopropylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is used as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it valuable for studying receptor-ligand interactions and for the development of new therapeutic agents.
Medicine
In medicine, ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Ethylphenyl)ethanamine hydrochloride
- ®-1-(4-Isopropylphenyl)ethanamine hydrochloride
Uniqueness
Compared to its analogs, ®-1-(4-Cyclopropylphenyl)ethanamine hydrochloride is unique due to the presence of the cyclopropyl group. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with molecular targets. The cyclopropyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(4-cyclopropylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)9-2-4-10(5-3-9)11-6-7-11;/h2-5,8,11H,6-7,12H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
YVAQWJXMMMKMLY-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CC2)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


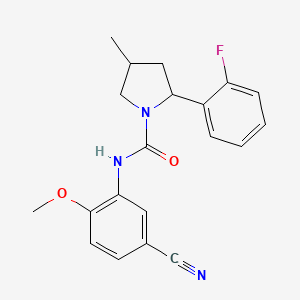
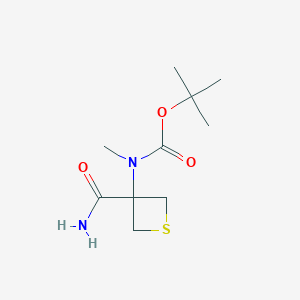
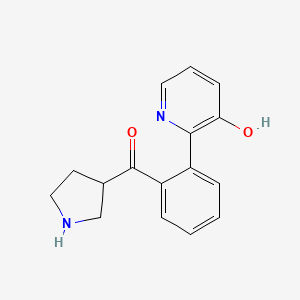
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
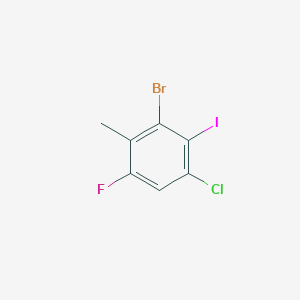
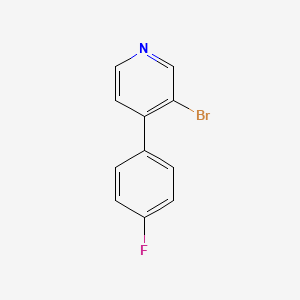
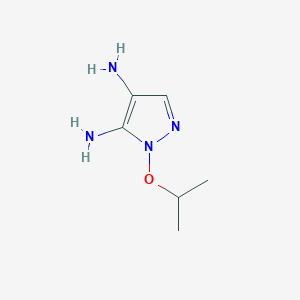

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
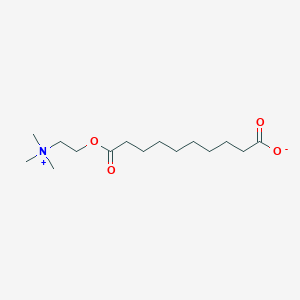
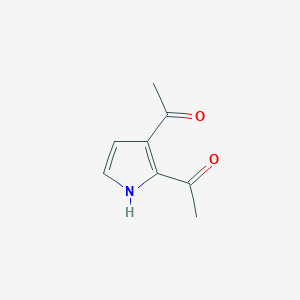
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
